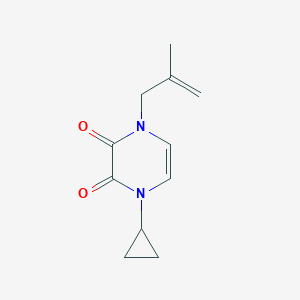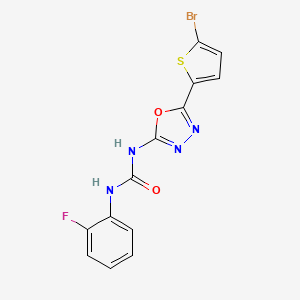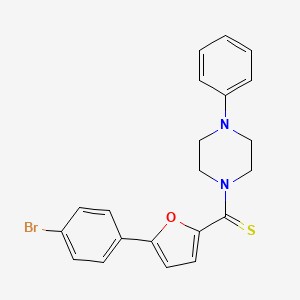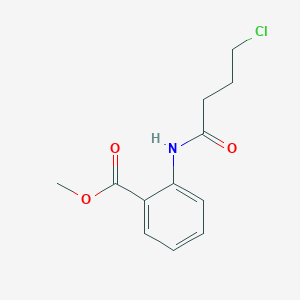
Methyl 2-(4-chlorobutanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorobutanoylamino)benzoate, also known as MCB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MCB is a derivative of benzoic acid and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chlorobutanoylamino)benzoate has been extensively studied for its potential therapeutic properties. Studies have shown that Methyl 2-(4-chlorobutanoylamino)benzoate has anti-inflammatory, analgesic, and anti-cancer properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce inflammation and pain in animal models of arthritis.
Wirkmechanismus
The exact mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate is not fully understood. However, studies have suggested that Methyl 2-(4-chlorobutanoylamino)benzoate may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Methyl 2-(4-chlorobutanoylamino)benzoate may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have several biochemical and physiological effects. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 2-(4-chlorobutanoylamino)benzoate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-chlorobutanoylamino)benzoate has several advantages for lab experiments. Methyl 2-(4-chlorobutanoylamino)benzoate is relatively easy to synthesize and is stable under normal lab conditions. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have low toxicity in animal models. However, one limitation of Methyl 2-(4-chlorobutanoylamino)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(4-chlorobutanoylamino)benzoate. One area of research could be to further investigate the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate. Additionally, studies could be conducted to investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in combination with other anti-cancer drugs. Further studies could also investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, Methyl 2-(4-chlorobutanoylamino)benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate involves the reaction of 4-chlorobutanoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield Methyl 2-(4-chlorobutanoylamino)benzoate. This multi-step process yields Methyl 2-(4-chlorobutanoylamino)benzoate as a white crystalline solid with a melting point of 89-91°C.
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOMPVBUHRCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



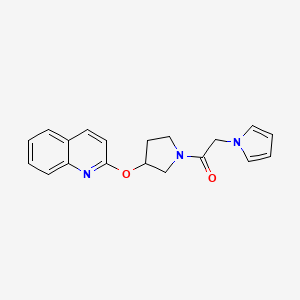
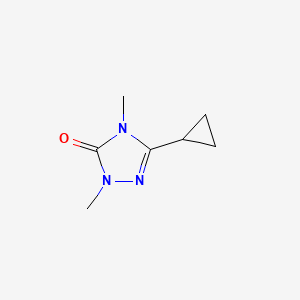

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
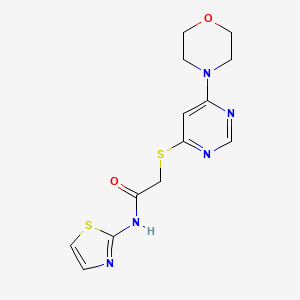

![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
